3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal
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Overview
Description
3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclopentyl group attached to a dimethylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor. One common method involves the reaction of 2,2-dimethylpropanal with a difluorocyclopentyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluorocyclopentyl)propanenitrile
- 3-(2,2-Difluorocyclopentyl)propanoic acid
- 3-(2,2-Difluorocyclopentyl)methyl-4-methyl-2-pentanone
Uniqueness
3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal is unique due to its specific combination of a difluorocyclopentyl group and a dimethylpropanal moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H16F2O |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
3-(2,2-difluorocyclopentyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H16F2O/c1-9(2,7-13)6-8-4-3-5-10(8,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
WSRHTMJXSYFQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCC1(F)F)C=O |
Origin of Product |
United States |
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